molecular formula C25H20F2N2O4 B2477561 5-benzyl-3-(4-(difluoromethoxy)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005272-88-7

5-benzyl-3-(4-(difluoromethoxy)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2477561
CAS No.: 1005272-88-7
M. Wt: 450.442
InChI Key: WJIBTSVQFRQWPY-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused dihydroisoxazole-pyrrolidine dione core. Key substituents include:

  • A 4-(difluoromethoxy)phenyl group at position 3, introducing electron-withdrawing fluorine atoms that may enhance metabolic stability.
  • A phenyl group at position 2, adding aromatic bulk that could influence steric interactions in biological systems.

Properties

IUPAC Name

5-benzyl-3-[4-(difluoromethoxy)phenyl]-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O4/c26-25(27)32-19-13-11-17(12-14-19)21-20-22(33-29(21)18-9-5-2-6-10-18)24(31)28(23(20)30)15-16-7-3-1-4-8-16/h1-14,20-22,25H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIBTSVQFRQWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-benzyl-3-(4-(difluoromethoxy)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a synthetic organic molecule with potential biological activities. Its complex structure suggests a range of interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C25H17F5N2O4
  • Molecular Weight: 504.41 g/mol
  • CAS Number: Not specified in the search results but can be derived from its chemical name.

The biological activity of this compound may involve multiple mechanisms, including:

  • Enzyme Inhibition: Interaction with specific enzymes or receptors that modulate cellular pathways.
  • Cytotoxicity: Potential to induce cell death in cancerous cells while sparing normal cells, a desirable property in anticancer agents.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity:
    • Studies have shown that structurally related compounds demonstrate significant cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. This suggests a potential for the compound to be developed as an anticancer agent .
  • Antimicrobial Properties:
    • Some derivatives have shown selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis. The structure–activity relationship (SAR) studies indicate that modifications can enhance or diminish this activity .
  • Toxicological Assessments:
    • Preliminary toxicity tests on model organisms like zebrafish embryos indicate that while some derivatives are cytotoxic, the selectivity towards cancer cells over normal cells is a promising aspect for therapeutic applications .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Benzoxazole Derivatives:
    A study involving benzoxazole derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines while maintaining lower toxicity levels in normal cells. This highlights the importance of structural variations in optimizing therapeutic efficacy .
  • Antimicrobial Screening:
    In another investigation focusing on antimicrobial properties, several compounds were tested against Escherichia coli and Candida albicans. The findings indicated that while many compounds had low antibacterial activity, a few demonstrated significant antifungal effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Notes
Compound AAnticancerMCF-715High selectivity for cancer
Compound BAntimicrobialBacillus subtilis20Effective against Gram-positive
Compound CAntifungalCandida albicans25Moderate activity
Compound DCytotoxicA54910Significant cytotoxicity

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

2.1.1 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)
  • Structure : Pyrrole dione core with dichloro and 4-fluorophenyl substituents.
  • Key Differences :
    • Fluoroimide lacks the dihydroisoxazole ring and benzyl group present in the target compound.
    • The dichloro substituents in fluoroimide may confer stronger electrophilicity compared to the difluoromethoxy group in the target.
  • Application : Registered as a pesticide (fluoroimide) , targeting fungal pathogens .
2.1.2 Benzimidazole Derivatives (e.g., 4a-f in )
  • Structure : Benzimidazole core with benzo[d][1,3]dioxol-5-yloxy and substituted phenyl groups.
  • Key Differences :
    • The target compound’s fused isoxazole-pyrrolidine dione system contrasts with the benzimidazole scaffold.
    • Fluorine in the target’s difluoromethoxy group may enhance stability versus the oxygen-rich dioxolane in benzimidazoles.
  • Synthesis : Benzimidazoles are synthesized via condensation of diamines and aldehydes under acidic conditions , differing from the likely cyclization pathways of the target compound.

Functional Analogues

2.2.1 Chromafenozide
  • Structure : Dihydrobenzopyran-carboxamide with a dimethylbenzoyl hydrazide group.
  • The target’s dihydroisoxazole-pyrrolidine dione system lacks the chromafenozide’s benzopyran ring.
  • Application : Insecticide targeting molting disruptors .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Method
Target Compound Dihydroisoxazole-pyrrolidine dione 5-benzyl, 3-(4-(difluoromethoxy)phenyl), 2-phenyl ~467.4 (calculated) Not reported Hypothetical cyclization/condensation
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione Pyrrole dione Dichloro, 4-fluorophenyl 260.0 Pesticide (fungicide) Halogenation of pyrrole precursors
Benzimidazole derivatives (e.g., 4a-f) Benzimidazole Benzo[d][1,3]dioxol-5-yloxy, substituted phenyl ~350–400 Antifungal/antibacterial Aldehyde + diamine condensation

Key Research Findings and Implications

  • Structural Insights: The target compound’s difluoromethoxy group may improve metabolic stability compared to non-fluorinated analogues, a trend observed in agrochemicals like fluoroimide .
  • Synthesis Challenges : Unlike benzimidazoles (synthesized via straightforward condensations), the target’s fused ring system likely requires controlled cyclization conditions to avoid side reactions.
  • Biological Potential: While fluoroimide and chromafenozide are pesticidal, the target’s bulky aromatic substituents suggest possible kinase inhibition or protease targeting, warranting further study.

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